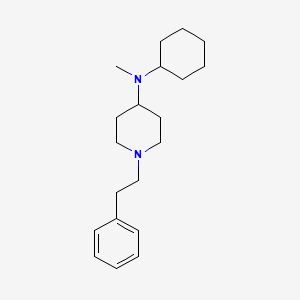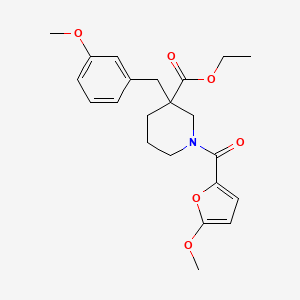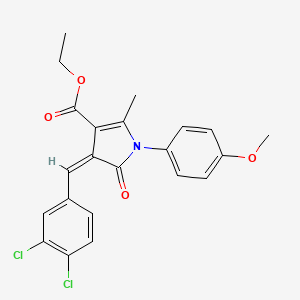![molecular formula C12H13N3O3 B5082155 1-[(8-Nitroquinolin-5-yl)amino]propan-2-ol](/img/structure/B5082155.png)
1-[(8-Nitroquinolin-5-yl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(8-Nitroquinolin-5-yl)amino]propan-2-ol is a compound belonging to the class of organic compounds known as nitroquinolines and derivatives. These compounds contain a nitro group attached to a quinoline moiety. The compound is a small molecule with the chemical formula C12H14N4O3 and a molecular weight of 262.26 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(8-Nitroquinolin-5-yl)amino]propan-2-ol can be achieved through various methods. One common approach involves the reaction of ortho-nitro N-propargylaniline with stannic chloride dihydrate (SnCl2·2H2O) or indium powder in combination with hydrochloric acid solution in 2-propanol at room temperature . This method allows for the formation of quinolin-8-amines, which are structurally related to the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up processes can be applied. These methods typically involve optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification techniques to obtain the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(8-Nitroquinolin-5-yl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like stannous chloride (SnCl2) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
Applications De Recherche Scientifique
1-[(8-Nitroquinolin-5-yl)amino]propan-2-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(8-Nitroquinolin-5-yl)amino]propan-2-ol involves its interaction with specific molecular targets. One known target is the serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation . The compound can inhibit the activity of Chk1, leading to disruptions in cell cycle progression and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-[(3-nitroquinolin-4-yl)amino]propan-2-ol: This compound is structurally similar and shares some chemical properties.
Quinolin-8-amines: These compounds are isomerically related and have similar applications in organic synthesis.
Uniqueness
1-[(8-Nitroquinolin-5-yl)amino]propan-2-ol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to inhibit Chk1 kinase sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
IUPAC Name |
1-[(8-nitroquinolin-5-yl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8(16)7-14-10-4-5-11(15(17)18)12-9(10)3-2-6-13-12/h2-6,8,14,16H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVGFZDQRWMZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-phenoxyethanamine](/img/structure/B5082073.png)
![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-methylphenoxy)piperidine](/img/structure/B5082084.png)
![Methyl 4-[[butyl(methyl)amino]methyl]benzoate](/img/structure/B5082092.png)
![4-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5082102.png)
![2-[2-(4-{2-hydroxy-3-[(2-isopropyl-5-methylcyclohexyl)oxy]propyl}-1-piperazinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5082110.png)
![N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B5082115.png)

![2-[(2,3-difluorophenoxy)methyl]-N-[(1-isopropyl-4-piperidinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5082127.png)
![propyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5082130.png)
![N-propan-2-yl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B5082140.png)
![2-[(5E)-4-OXO-2-SULFANYLIDENE-5-({5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}METHYLIDENE)-1,3-THIAZOLIDIN-3-YL]ACETIC ACID](/img/structure/B5082147.png)


![Dimethyl 2-[1-(4-iodobenzoyl)-7-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5082182.png)
